

Application Notes and Protocols for Bimax2 in Nuclear Import Inhibition

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Compound of Interest

Compound Name: *Bimax2*

Cat. No.: *B15611896*

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Introduction

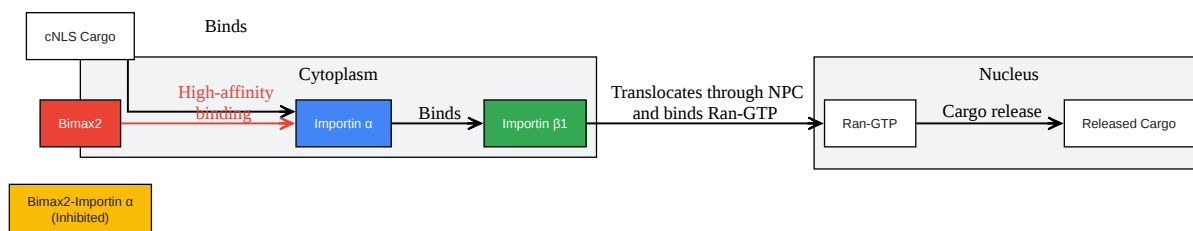
Bimax2 is a potent and specific peptide inhibitor of the classical nuclear import pathway mediated by importin $\alpha/\beta 1$.^[1] This pathway is responsible for the translocation of proteins containing a classical nuclear localization signal (cNLS) from the cytoplasm into the nucleus.

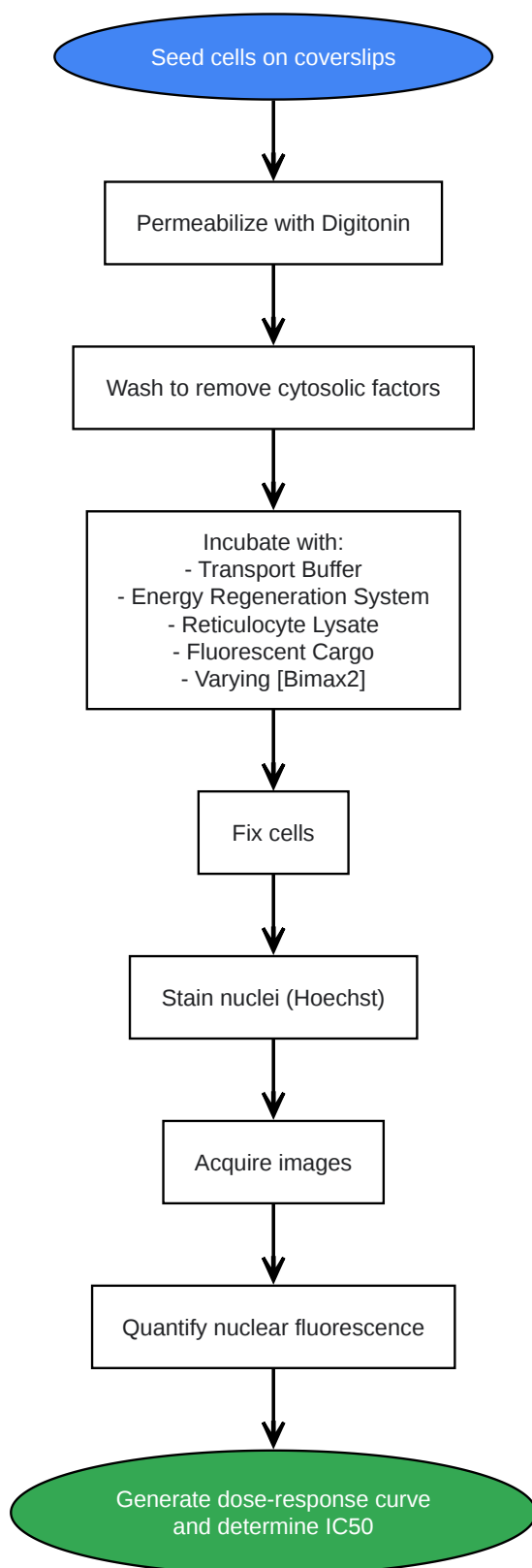
Bimax2 functions by binding to importin α with extremely high affinity, in the picomolar to femtomolar range, which is significantly stronger than the binding of endogenous cNLS-containing cargo proteins.^[1] This tight binding effectively sequesters importin α , preventing its association with cargo proteins and subsequent nuclear import. The **Bimax2**-importin α complex is resistant to dissociation by Ran-GTP, a key step in the recycling of importin α , thus leading to a sustained inhibition of the import pathway.^[1] These characteristics make **Bimax2** a valuable tool for studying the dynamics and functional consequences of inhibiting classical nuclear import in various cellular processes.

Mechanism of Action

The classical nuclear import pathway begins with the recognition and binding of a cNLS on a cargo protein by the importin α subunit. This complex then binds to importin $\beta 1$, and the entire trimeric complex is translocated through the nuclear pore complex (NPC) into the nucleus. Inside the nucleus, the small GTPase Ran, in its GTP-bound state (Ran-GTP), binds to importin $\beta 1$, causing the dissociation of the complex and the release of the cargo protein. Importin α is then recycled back to the cytoplasm for another round of import.

Bimax2 competitively inhibits this process by binding to the cNLS-binding site of importin α with exceptionally high affinity. This prevents the initial binding of cNLS-containing cargo proteins to importin α . Furthermore, the **Bimax2**-importin α complex is stable and is not efficiently dissociated by Ran-GTP, leading to the accumulation of inhibited complexes and a depletion of functional importin α available for nuclear transport.





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References

- 1. Intrinsic and extrinsic negative regulators of nuclear protein transport processes - PMC [pmc.ncbi.nlm.nih.gov]
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